REACTION_CXSMILES
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[CH3:1][C:2]1[NH:3][N:4]=[C:5]2[C:10]=1[CH:9]=[CH:8][C:7]([N+:11]([O-:13])=[O:12])=[CH:6]2.S(=O)(=O)(O)O.[CH3:19]OS(OC)(=O)=O.C(=O)(O)[O-].[Na+]>CS(C)=O>[CH3:19][N:3]1[C:2]([CH3:1])=[C:10]2[C:5]([CH:6]=[C:7]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:9]2)=[N:4]1 |f:3.4|
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Name
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|
Quantity
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0.85 g
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Type
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reactant
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Smiles
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CC=1NN=C2C=C(C=CC12)[N+](=O)[O-]
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Name
|
|
Quantity
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4 mL
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Type
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solvent
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Smiles
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CS(=O)C
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Name
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|
Quantity
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0.26 mL
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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1.36 mL
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Type
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reactant
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Smiles
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COS(=O)(=O)OC
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Name
|
|
Quantity
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10 mL
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Type
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reactant
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Smiles
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C([O-])(O)=O.[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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to yield a thick slurry that
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled down to room temperature
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Type
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EXTRACTION
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Details
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The reaction mixture was extracted with DCM (2×20 ml)
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Type
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WASH
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Details
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The organic layers were washed with water (20 ml)
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Type
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ADDITION
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Details
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Propanol was added
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Type
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CUSTOM
|
Details
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the organic layers were evaporated under vacuum
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Type
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CUSTOM
|
Details
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to yield a solid which
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Type
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FILTRATION
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Details
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was filtered
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Type
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WASH
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Details
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washed with heptane (5 ml)
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Type
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CUSTOM
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Details
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The desired compound was collected as a brown solid (0.48 g, 50%)
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Name
|
|
Type
|
|
Smiles
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CN1N=C2C=C(C=CC2=C1C)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |